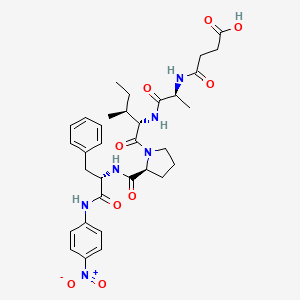
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene is an organophosphorus compound derived from the heterocycle xanthene. It is commonly used as a bidentate ligand in various metal-catalyzed reactions due to its wide bite angle, which enhances its effectiveness in catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene can be achieved through several methods. One common synthetic route involves the reaction of phenol with diphenylphosphine chloride in the presence of a base . Another method includes the reaction of 9,10-dibromoanthracene with diphenylphosphine under specific conditions .
Industrial Production Methods
In an industrial setting, the compound can be synthesized by reacting bis(2-diphenylphosphinophenyl) ether with trifluoromethanesulfonic acid in toluene solvent at elevated temperatures . This method yields a high purity product suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene undergoes various types of reactions, including:
Cross Couplings: Utilized in Buchwald-Hartwig cross-coupling reactions.
C-X Bond Formation: Involved in the formation of carbon-halogen bonds.
Hydroformylation: Used in the hydroformylation of alkenes.
Miyaura Borylation: Participates in borylation reactions.
Stille Coupling: Engages in Stille coupling reactions.
Suzuki-Miyaura Coupling: Commonly used in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
The compound is often used with palladium or ruthenium catalysts in organic solvents such as tetrahydrofuran (THF) or toluene . Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions include various heterocycles, alkylated methylene compounds, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene has a wide range of applications in scientific research:
Mechanism of Action
The compound acts as a bidentate ligand, coordinating with metal centers through its phosphorus atoms. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The wide bite angle of the ligand allows for greater flexibility and efficiency in catalysis .
Comparison with Similar Compounds
Similar Compounds
XPhos: Another bidentate ligand with similar applications in cross-coupling reactions.
RuPhos: Used in ruthenium-catalyzed reactions.
SPhos: Employed in palladium-catalyzed reactions.
DPPF: A diphosphine ligand used in various catalytic processes.
Uniqueness
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene is unique due to its particularly wide bite angle, which enhances its effectiveness in catalysis compared to other similar ligands . This property makes it highly valuable in complex organic synthesis and industrial applications.
Properties
CAS No. |
1265-03-8 |
|---|---|
Molecular Formula |
C39H32OP2 |
Molecular Weight |
578.618302 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)

